![molecular formula C17H17ClN6O2 B2546558 3-(4-chlorophenyl)-1-ethyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 371955-68-9](/img/structure/B2546558.png)
3-(4-chlorophenyl)-1-ethyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(4-chlorophenyl)-1-ethyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a synthetic molecule that appears to be related to the class of compounds known as triazines. Triazines are heterocyclic compounds that have three nitrogen atoms in a six-membered ring and are known for their various biological activities.
Synthesis Analysis
While the specific synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized for the purpose of studying their biological activities. For instance, the synthesis of 3-(2-chlorophenyl)-6-ethoxycarbonyl-5,7-dimethyl-2,4(1H,3H)-quinazoline dione involved the substitution of 1-hydrogen atoms to test for hypotensive activities . This suggests that the synthesis of related compounds often involves the introduction of various substituents to explore their effects on biological activity.
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by their hydrogen-bonding capabilities. In the study of cocrystals involving 6-chlorouracil and its derivatives, triazine compounds were used to form complexes through hydrogen and halogen bonds . These interactions are crucial for the stabilization of the crystal packing and could be relevant for the compound , given its structural similarity.
Chemical Reactions Analysis
The chemical reactions of triazine derivatives often involve interactions with other molecules through hydrogen and halogen bonds. The cocrystallization of 6-chlorouracil with triazine derivatives resulted in the formation of chains and layers within the crystal structures, facilitated by these bonds . Such interactions are likely to be significant in the chemical behavior of this compound as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives can be influenced by their molecular interactions. For example, the presence of solvent molecules in the cocrystals of 6-chlorouracil significantly contributed to the stability of the crystal structures . The introduction of various substituents, as seen in the synthesis of quinazoline diones, can also affect the compound's hypotensive activities, indicating that the physical and chemical properties are modifiable based on the molecular structure .
科学的研究の応用
Antimicrobial and Antitumor Applications
One notable study involves the synthesis of fused 1,2,4-triazines, including derivatives that might resemble the chemical structure of interest, showcasing potential antimicrobial and antitumor properties. This research indicates the compound's utility in developing new therapeutic agents against microbial infections and cancer. The study by Abd El-Moneim et al. (2015) emphasizes the synthesis of these derivatives through various chemical reactions and preliminary screening for their bioactivity, hinting at the compound's versatile applications in medicinal chemistry (M. Abd El-Moneim, J. Hasanen, I. M. El‐Deen, W. Abd El-Fattah, 2015).
Psychotropic Potential
Research on 8-aminoalkyl derivatives of purine-2,6-dione, which could structurally relate to the chemical , revealed compounds with significant affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, suggesting potential psychotropic properties. These findings, presented by Chłoń-Rzepa et al. (2013), illustrate the compound's relevance in designing new ligands for serotonin receptors, potentially contributing to the development of novel treatments for psychiatric disorders (G. Chłoń-Rzepa et al., 2013).
Antiasthmatic Activity
Another investigation by Bhatia et al. (2016) into xanthene derivatives for their antiasthmatic activity, while not directly mentioning the exact compound, involves structurally related purine derivatives. This study underscores the potential of such compounds in addressing respiratory conditions, offering insights into their vasodilatory and phosphodiesterase inhibiting effects, which are crucial for developing anti-asthmatic therapies (M. Bhatia, Vikram Shivaji Waghmare, P. Choudhari, Santosh S. Kumbhar, 2016).
Synthesis and Antitumor Activity
The synthesis of novel heterocycles, including triazine derivatives with potential antitumor activity, was reported by Badrey and Gomha (2012). This research further highlights the compound's utility in creating anticancer agents, especially against breast and liver carcinoma cell lines, showcasing its applicability in cancer research (M. G. Badrey, S. M. Gomha, 2012).
特性
IUPAC Name |
3-(4-chlorophenyl)-1-ethyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2/c1-4-24-16-19-14-13(15(25)22(3)17(26)21(14)2)23(16)9-12(20-24)10-5-7-11(18)8-6-10/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJIKFZMOHXYEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=C(N2CC(=N1)C4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


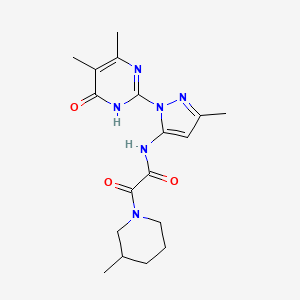
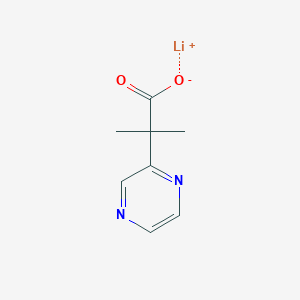
![5-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-nitrobenzamide](/img/structure/B2546480.png)
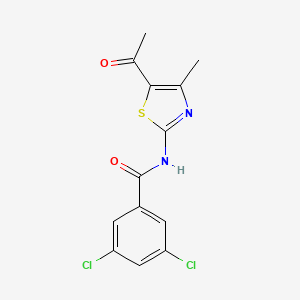

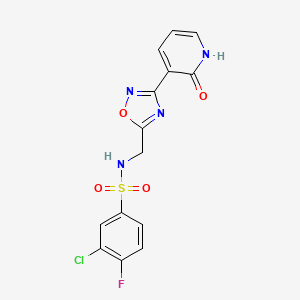
![N-(4-ethoxyphenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2546490.png)
![(5-Bromopyridin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2546491.png)
![N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}methanesulfonohydrazide](/img/structure/B2546492.png)

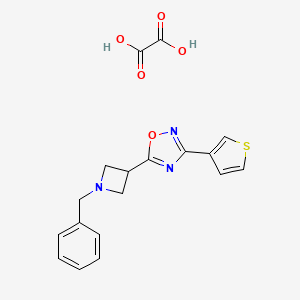

![Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hcl](/img/structure/B2546498.png)